(s)-3-Amino-3-(4-nitrophenyl)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" often involves multistep reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are highlighted for their low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds utilize techniques such as X-ray diffraction, demonstrating the detailed arrangement of atoms within the molecule and confirming their absolute configurations (O. Achmatowicz et al., 1997).
Chemical Reactions and Properties
Various chemical reactions involving related compounds have been explored, including the Lossen rearrangement for the synthesis of ureas from carboxylic acids, showcasing the versatility and reactivity of these molecules (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of similar compounds, including their vibrational and electronic absorption spectroscopic profiles, have been thoroughly characterized using techniques like FT-IR, FT-Raman, and UV–Visible spectra. These studies provide insights into the bonding, anti-bonding nature, and nonlinear optical properties (Christina Susan Abraham et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds like "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" are complex and diverse. Studies on their reactivity, such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, illuminate the mechanisms and outcomes of their interactions with various reagents, further highlighting their potential utility in synthesis (Kishore Thalluri et al., 2014).
Scientific Research Applications
Biomarker Development in Cancer Research
Measurement of human urinary carcinogen metabolites, including those related to compounds similar to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, is a practical approach for obtaining important information about the relationship between tobacco use and cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include a variety of compounds, suggesting the potential of (S)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives as biomarkers in cancer research Hecht, 2002.
Advanced Oxidation Processes in Environmental Science
The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including acetaminophen, highlights the role of nitrophenyl-derived compounds in environmental science. The generation of different kinetics, mechanisms, and by-products through AOPs demonstrates the relevance of nitrophenyl derivatives in understanding and improving environmental remediation techniques Qutob et al., 2022.
Pharmacological Research
Chlorogenic Acid (CGA), a compound structurally related to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, showcases the importance of nitrophenyl derivatives in pharmacological research. CGA's diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, emphasize the potential of similar compounds in drug development and the treatment of various disorders Naveed et al., 2018.
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362531 |
Source
|
Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
CAS RN |
501030-96-2 |
Source
|
Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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